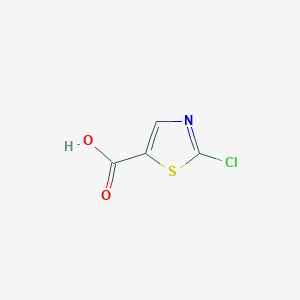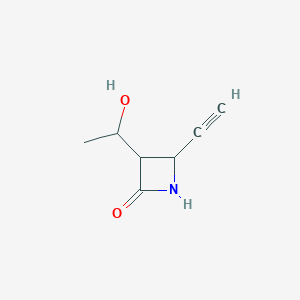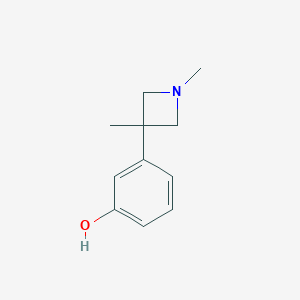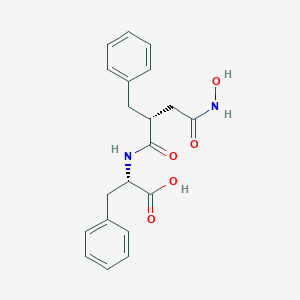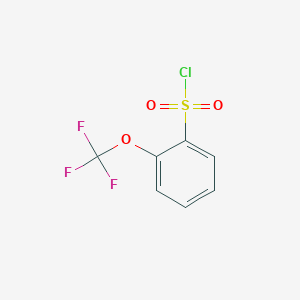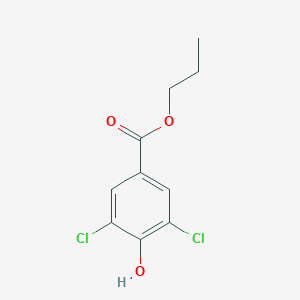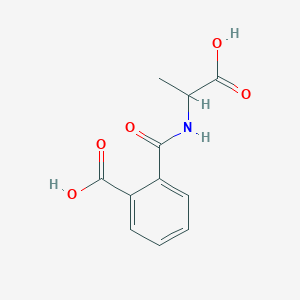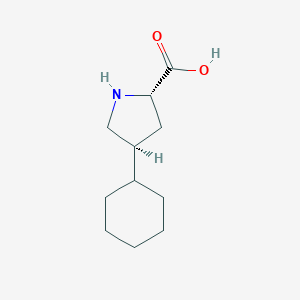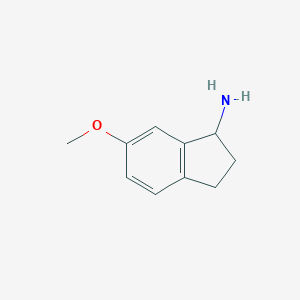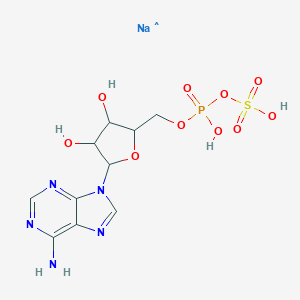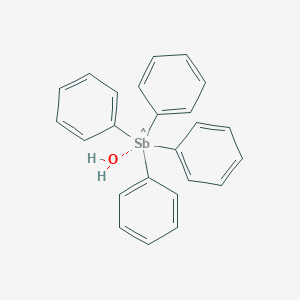![molecular formula C20H10AlN2O8S2+ B012042 Dialuminium tris(5,7,12,14-tetrahydro-7,14-dioxoquino[2,3-b]acridine-2,9-disulphonate) CAS No. 19795-24-5](/img/structure/B12042.png)
Dialuminium tris(5,7,12,14-tetrahydro-7,14-dioxoquino[2,3-b]acridine-2,9-disulphonate)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dialuminium tris(5,7,12,14-tetrahydro-7,14-dioxoquino[2,3-b]acridine-2,9-disulphonate), also known as Alizarin Red S (ARS), is a synthetic dye commonly used in biochemistry and molecular biology research. The compound is a red-orange powder that is soluble in water and ethanol. ARS is an important tool in the study of calcium deposits and is often used to stain bone tissue and mineralized structures.
作用机制
ARS binds to calcium ions via a chelation mechanism, forming a complex that produces a red-orange color. The binding of ARS to calcium ions is pH-dependent and is optimal at a pH of 4.1-5.0. The complex formed between ARS and calcium ions is stable and can be used for quantitative analysis.
生化和生理效应
ARS has no known biochemical or physiological effects on living organisms. The compound is not toxic and is considered safe for use in laboratory experiments.
实验室实验的优点和局限性
ARS is a widely used calcium indicator that has several advantages for laboratory experiments. The compound is relatively inexpensive, easy to use, and produces a stable complex with calcium ions. However, ARS has several limitations that should be considered when designing experiments. The compound is pH-dependent and is only optimal for calcium detection at a pH of 4.1-5.0. ARS is also not suitable for use in living organisms as it cannot penetrate cell membranes.
未来方向
There are several future directions for the use of ARS in scientific research. One area of interest is the development of new calcium indicators that are more sensitive and specific than ARS. Another area of interest is the use of ARS in the detection of calcium deposits in diseases such as osteoporosis and atherosclerosis. Additionally, ARS may have applications in the detection of calcium in geological samples and in the development of new materials.
合成方法
ARS can be synthesized by reacting 1,2-dihydroxyanthraquinone with 2,4-dihydroxybenzenesulfonic acid in the presence of aluminum ions. The resulting compound is purified by recrystallization and is typically obtained as a sodium salt.
科学研究应用
ARS is commonly used in scientific research as a calcium indicator. The compound binds to calcium ions, forming a complex that produces a red-orange color. This property makes ARS a useful tool for the detection of calcium deposits in tissues and cells. ARS is also used to stain mineralized structures in bone tissue and to detect calcium in cell cultures.
属性
CAS 编号 |
19795-24-5 |
|---|---|
产品名称 |
Dialuminium tris(5,7,12,14-tetrahydro-7,14-dioxoquino[2,3-b]acridine-2,9-disulphonate) |
分子式 |
C20H10AlN2O8S2+ |
分子量 |
472.5 g/mol |
IUPAC 名称 |
7,14-dioxo-5,12-dihydroquinolino[2,3-b]acridine-2,9-disulfonic acid |
InChI |
InChI=1S/C20H12N2O8S2/c23-19-11-5-9(31(25,26)27)1-3-15(11)21-17-7-14-18(8-13(17)19)22-16-4-2-10(32(28,29)30)6-12(16)20(14)24/h1-8H,(H,21,23)(H,22,24)(H,25,26,27)(H,28,29,30) |
InChI 键 |
MFRFEKWCLAAHPL-UHFFFAOYSA-L |
SMILES |
C1=CC2=C(C=C1S(=O)(=O)O)C(=O)C3=CC4=C(C=C3N2)C(=O)C5=C(N4)C=CC(=C5)S(=O)(=O)O |
规范 SMILES |
C1=CC2=C(C=C1S(=O)(=O)O)C(=O)C3=CC4=C(C=C3N2)C(=O)C5=C(N4)C=CC(=C5)S(=O)(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



